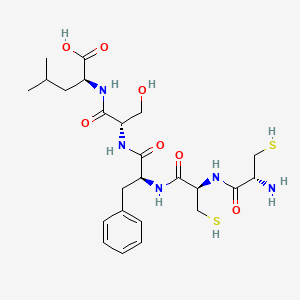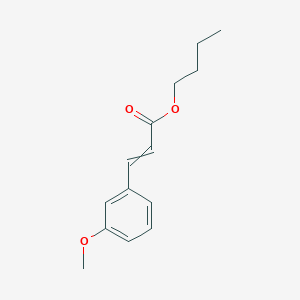![molecular formula C29H50N2O3 B12589925 (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine CAS No. 492994-37-3](/img/structure/B12589925.png)
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is a synthetic organic compound characterized by its pyrrolidine ring, a nitrophenyl group, and an octadecyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Octadecyloxy Group: The octadecyloxy group is attached through an etherification reaction, where an alcohol (octadecanol) reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(4-Nitrophenyl)-2-[(hexadecyloxy)methyl]pyrrolidine: Similar structure but with a shorter alkyl chain.
(2S)-1-(4-Nitrophenyl)-2-[(dodecyloxy)methyl]pyrrolidine: Another similar compound with a different alkyl chain length.
Uniqueness
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine is unique due to its specific combination of a nitrophenyl group, a pyrrolidine ring, and a long octadecyloxy chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
492994-37-3 |
|---|---|
Molecular Formula |
C29H50N2O3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1 |
InChI Key |
HBARRGMTQFUPPW-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)

![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

